molecular formula C30H30Cl4N4O4S2Zn B12816830 p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride CAS No. 17192-80-2

p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride

Cat. No.: B12816830
CAS No.: 17192-80-2
M. Wt: 781.9 g/mol
InChI Key: FZCQVHBGIBRCCW-UHFFFAOYSA-J
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Description

p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride: is a complex organic compound that belongs to the class of diazonium salts These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride typically involves the following steps:

    Diazotization: The starting material, 2,5-dimethoxyaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

    Tolylmercapto Substitution: The diazonium salt is then reacted with 4-tolylthiol in the presence of a catalyst such as copper(I) chloride to introduce the tolylmercapto group.

    Formation of Zinc Chloride Complex: The final step involves the addition of zinc chloride to stabilize the diazonium compound, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

    Purification Steps: Including recrystallization and filtration to obtain high-purity products.

    Quality Control: Rigorous testing to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.

    Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Sodium halides, potassium hydroxide, or primary amines under mild conditions.

    Coupling: Phenols or aromatic amines in alkaline conditions.

    Reduction: Sodium borohydride or stannous chloride in acidic conditions.

Major Products

    Azo Compounds: Formed through coupling reactions, widely used in dyes.

    Substituted Aromatics: Formed through substitution reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

Chemistry

    Synthesis of Azo Dyes: Used in the production of various azo dyes due to its ability to form stable azo compounds.

    Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

Biology

    Bioconjugation: Used in labeling and tracking biological molecules due to its reactive diazonium group.

Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds.

Industry

    Dye and Pigment Production: Widely used in the manufacture of dyes and pigments for textiles and inks.

Mechanism of Action

The mechanism of action of p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride involves its diazonium group, which is highly reactive and can undergo various chemical transformations. The molecular targets and pathways include:

    Nucleophilic Substitution: The diazonium group can be replaced by nucleophiles, leading to the formation of new compounds.

    Electrophilic Coupling: The diazonium group can couple with electron-rich aromatic compounds to form azo compounds.

Comparison with Similar Compounds

Similar Compounds

    p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride: Lacks the zinc chloride complex.

    2,5-Dimethoxybenzenediazonium chloride: Lacks the tolylmercapto group.

    p-(4-Tolylmercapto)benzenediazonium chloride: Lacks the dimethoxy groups.

Uniqueness

    Stability: The presence of zinc chloride enhances the stability of the diazonium compound.

    Reactivity: The combination of tolylmercapto and dimethoxy groups provides unique reactivity patterns, making it versatile in various chemical reactions.

This detailed overview provides a comprehensive understanding of p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride, highlighting its synthesis, reactions, applications, and unique properties

Properties

CAS No.

17192-80-2

Molecular Formula

C30H30Cl4N4O4S2Zn

Molecular Weight

781.9 g/mol

IUPAC Name

zinc;2,5-dimethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachloride

InChI

InChI=1S/2C15H15N2O2S.4ClH.Zn/c2*1-10-4-6-11(7-5-10)20-15-9-13(18-2)12(17-16)8-14(15)19-3;;;;;/h2*4-9H,1-3H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

FZCQVHBGIBRCCW-UHFFFAOYSA-J

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC.CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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